Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate
Description
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a complex organic compound characterized by a central azelate (nonanedioate) backbone esterified with two symmetrical substituents. Each substituent consists of an ethylaminoethyl chain linked to a 4-(2,2-dicyanovinyl)-3-methylphenyl group. The dicyanovinyl (DCV) group is a strong electron-withdrawing unit, often utilized in optoelectronic materials due to its ability to enhance charge-transfer properties . The 3-methylphenyl group may improve solubility and steric stability compared to unsubstituted aromatic systems.
Applications likely include organic semiconductors, dyes, or non-linear optical materials, given the DCV group’s electronic properties.
Properties
CAS No. |
93966-62-2 |
|---|---|
Molecular Formula |
C39H46N6O4 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
bis[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C39H46N6O4/c1-5-44(36-16-14-34(30(3)22-36)24-32(26-40)27-41)18-20-48-38(46)12-10-8-7-9-11-13-39(47)49-21-19-45(6-2)37-17-15-35(31(4)23-37)25-33(28-42)29-43/h14-17,22-25H,5-13,18-21H2,1-4H3 |
InChI Key |
YFQBDOXXTMOVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate typically involves a multi-step process. The initial step often includes the formation of the dicyanovinyl group, followed by the introduction of the methylphenyl and ethylamino groups. The final step involves the esterification with azelaic acid to form the azelate ester. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of the azelate backbone, DCV groups, and ethylaminoethyl linkages. Below is a comparative analysis with structurally or functionally related compounds:
Property Comparison
Electron-Withdrawing Capacity :
- The DCV group in the target compound offers stronger electron withdrawal than azo (CAS 93966-61-1) or benzotriazole () groups, making it superior for charge-transfer applications .
- Nitro groups (e.g., in CAS 93966-61-1) are less stable under UV exposure compared to DCV, limiting their use in photovoltaics .
Solubility and Stability: The 3-methylphenyl group enhances solubility in organic solvents (e.g., THF, chloroform) compared to unsubstituted phenyl analogues. Ethylaminoethyl chains improve compatibility with polar matrices, whereas bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl in ) reduce processability .
Thermal Properties :
- Azelate esters generally exhibit higher thermal stability (decomposition >200°C) than shorter-chain diesters (e.g., adipate). The DCV group may lower melting points due to reduced crystallinity.
Research Findings
- Optoelectronic Performance : Theoretical studies suggest that DCV-substituted azelates exhibit broad absorption spectra (λₘₐₓ ~450–600 nm) and moderate charge-carrier mobility (~10⁻³ cm²/Vs), outperforming azo-based analogues .
- Synthetic Challenges : Introducing DCV groups requires stringent anhydrous conditions, whereas azo coupling (CAS 93966-61-1) is more straightforward but yields less stable products .
Data Tables
Table 1: Physical Properties
Table 2: Electronic Properties
| Property | Target Compound | CAS 93966-61-1 |
|---|---|---|
| λₘₐₓ (nm) | 520–550 | 480–500 |
| HOMO-LUMO Gap (eV) | 2.1–2.3 | 2.5–2.7 |
| Electron Mobility (cm²/Vs) | ~1.2 × 10⁻³ | ~5.0 × 10⁻⁴ |
Biological Activity
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a synthetic compound with potential biological activities. It is characterized by its complex structure, which includes dicyanovinyl and methylphenyl moieties. The compound has garnered attention in various fields, including medicinal chemistry and materials science.
- Chemical Formula : C₃₉H₄₆N₆O₄
- Molecular Weight : 662.82 g/mol
- CAS Number : 93966-62-2
- EINECS Number : 301-014-2
Biological Activity
The biological activity of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural features to Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate exhibit significant cytotoxicity against various cancer cell lines. The dicyanovinyl group is known for its electron-withdrawing properties, which can enhance the reactivity of the compound towards cellular targets.
Case Study 1: Cytotoxicity Assay
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
- Methodology : MTT assay to evaluate cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
The mechanism by which Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Toxicological Profile
Understanding the toxicological profile is crucial for evaluating the safety of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate. Current data suggest:
| Endpoint | Hazard Level | Description |
|---|---|---|
| Acute Toxicity | Moderate | Potential irritant; requires caution in handling. |
| Chronic Toxicity | Low | Long-term exposure studies are limited. |
| Ecotoxicity | Unknown | Further studies needed to assess environmental impact. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
